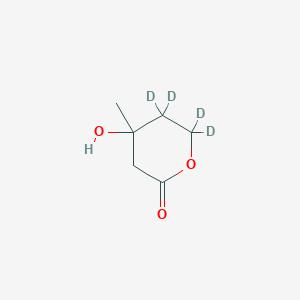

DL-Mevalonolactone-4,4,5,5-D4

Overview

Description

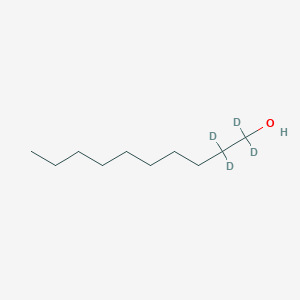

DL-Mevalonolactone-4,4,5,5-D4 is the isotope form of DL-Mevalonic Acid Lactone . It is a metabolite from endophytes of the medicinal plant Erythrina crista-galli . The δ-lactone form of mevalonic acid is a precursor in the mevalonate pathway .

Molecular Structure Analysis

The molecular formula of DL-Mevalonolactone-4,4,5,5-D4 is C6H6D4O3 . Its average mass is 134.166 Da and its monoisotopic mass is 134.088104 Da .Physical And Chemical Properties Analysis

DL-Mevalonolactone-4,4,5,5-D4 has a density of 1.2±0.1 g/cm3, a boiling point of 274.9±23.0 °C at 760 mmHg, and a flash point of 126.8±15.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications

Biosynthesis Studies

DL-Mevalonolactone-4,4,5,5-D4 has been utilized in various biosynthesis studies. For example, it was administered to Gentiana triflora and Swertia japonica to establish that compounds like gentiopicroside and sweroside are synthesized biologically via mevalonic acid (Inouye, Ueda, & Nakamura, 1970). Additionally, labeling experiments using mevalonolactone-d9 revealed unusual double-bond migration during the biosynthesis of isoprenoidal membrane lipids in methanogenic archaea (Eguchi, Takyo, Morita, Kakinuma, & Koga, 2000).

Polymer Synthesis

DL-Mevalonolactone-4,4,5,5-D4 has been used in the synthesis of biodegradable polymers. A study by Tasaka, Ohya, and Ouchi (2001) demonstrated its application in the one-pot synthesis of novel branched polylactide, highlighting its potential in creating biodegradable materials with specific mechanical properties (Tasaka, Ohya, & Ouchi, 2001).

Sterol and Hormone Biosynthesis

The compound has been instrumental in understanding sterol and hormone biosynthesis. Studies have shown that DL-Mevalonolactone-4,4,5,5-D4 influences the biosynthesis of sterols and hormones in various organisms. For example, Edwards et al. (1977) found that it inhibits the activity of hepatic 3-hydroxy-3-methylglutaryl-CoA reductase in rat hepatocytes (Edwards, Popják, Fogelman, & Edmond, 1977). Piulachs and Couillaud (1992) reported its stimulating effects on juvenile hormone biosynthesis in Blattella germanica (Piulachs & Couillaud, 1992).

Isotope Labelling and Stereochemical Analysis

DL-Mevalonolactone-4,4,5,5-D4 has been used in isotope labeling studies for stereochemical analysis. For instance, Eguchi, Morita, and Kakinuma (1998) developed a method for synthesizing mevalonolactone-d9 and used it for biosynthetic studies of archaeal membrane lipids (Eguchi, Morita, & Kakinuma, 1998).

Mechanism of Action

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name |

5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186506 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Mevalonolactone-4,4,5,5-D4 | |

CAS RN |

349553-98-6 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)